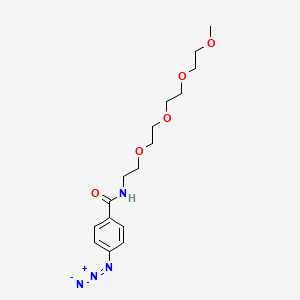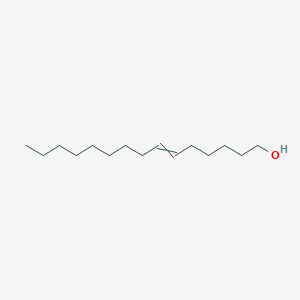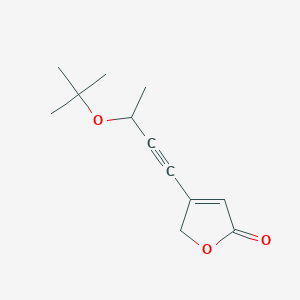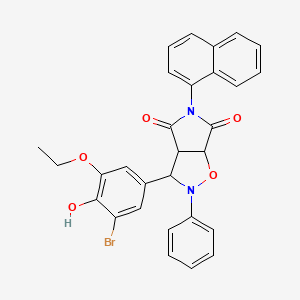
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide: is a synthetic organic compound characterized by the presence of an azido group and a polyethylene glycol (PEG) chain attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide typically involves the following steps:
Formation of the PEG Chain: The PEG chain (2,5,8,11-tetraoxatridecan-13-yl) is synthesized by the polymerization of ethylene oxide.
Attachment of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.
Coupling with Benzamide: The azido-PEG chain is then coupled with a benzamide derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors for the PEG chain synthesis, followed by batch or continuous flow processes for the subsequent steps. The use of automated synthesis platforms and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of benzoxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction Reactions: Triphenylphosphine or hydrogen gas with a palladium catalyst are typical reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Benzoxazoles: Formed through oxidation of the benzamide core.
科学研究应用
Chemistry:
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.
Polymer Science: The PEG chain enhances the solubility and biocompatibility of polymers, making this compound useful in the development of drug delivery systems.
Biology:
Labeling and Imaging: The azido group can be used to label biomolecules with fluorescent tags, aiding in imaging studies and the tracking of biological processes.
Medicine:
Drug Delivery: The PEG chain improves the pharmacokinetics of drugs, enhancing their solubility and circulation time in the body.
Therapeutics: The compound can be used to develop targeted therapies by conjugating with specific ligands or antibodies.
Industry:
Materials Science: The compound can be used to modify surfaces and create functional materials with enhanced properties such as hydrophilicity and biocompatibility.
作用机制
The mechanism of action of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide involves the following steps:
Azido Group Reactivity: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
PEG Chain Functionality: The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to interact with biological systems more effectively.
Benzamide Core: The benzamide core can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
相似化合物的比较
2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate: Similar PEG chain but different functional group.
13-Azido-2,5,8,11-tetraoxatridecane: Similar azido-PEG structure but lacks the benzamide core.
Tetraethyleneglycol Monomethyl Ether: Similar PEG chain but lacks the azido and benzamide groups.
Uniqueness:
Combination of Functional Groups: The presence of both the azido group and the benzamide core in conjunction with the PEG chain makes 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide unique, offering a versatile platform for bioconjugation and drug delivery applications.
Enhanced Solubility and Biocompatibility: The PEG chain significantly improves the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.
属性
CAS 编号 |
920985-41-7 |
|---|---|
分子式 |
C16H24N4O5 |
分子量 |
352.39 g/mol |
IUPAC 名称 |
4-azido-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C16H24N4O5/c1-22-8-9-24-12-13-25-11-10-23-7-6-18-16(21)14-2-4-15(5-3-14)19-20-17/h2-5H,6-13H2,1H3,(H,18,21) |
InChI 键 |
BCFHXLQFNQWCRT-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)


![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
